1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methyl chloride
Description
Chemical Identity and Structural Overview
This compound (CAS 865758-36-7) is a fluorinated triarylmethane derivative characterized by a central methyl chloride core linked to two 4-methoxyphenyl groups and one 4-perfluorodecylphenyl moiety. Its molecular formula is C₃₁H₂₂ClF₁₇O₂ , with a molecular weight of 784.9 g/mol and a predicted boiling point of 539.8 ± 50.0°C .
The structure comprises three aromatic rings:
- Two electron-rich 4-methoxyphenyl groups (para-substituted methoxyphenyl)
- One perfluorodecyl-substituted phenyl group (bearing a 10-carbon perfluorinated chain)
- A central methyl chloride bridge connecting the three aromatic systems.
Key structural features :
Historical Context in Fluorinated Triarylmethane Chemistry
This compound represents an advanced iteration of fluorinated triarylmethanes, a class first explored in the early 20th century. Key milestones include:
Early fluorinated trityl cations (1920s–1950s):
Modern fluorinated triarylmethanes (1980s–present):
This compound’s design integrates lessons from both historical and contemporary approaches, combining electron-rich aromatic systems with a highly fluorinated chain for dual-phase compatibility.
Significance in Modern Fluoroorganic Research
The compound occupies a critical niche in:
Properties
IUPAC Name |
1-[chloro-bis(4-methoxyphenyl)methyl]-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22ClF17O2/c1-50-21-11-7-19(8-12-21)24(32,20-9-13-22(51-2)14-10-20)18-5-3-17(4-6-18)15-16-23(33,34)25(35,36)26(37,38)27(39,40)28(41,42)29(43,44)30(45,46)31(47,48)49/h3-14H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTTZNJBGFBIDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C3=CC=C(C=C3)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22ClF17O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468500 | |
| Record name | 1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
784.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865758-36-7 | |
| Record name | 1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-[chlorobis(4-methoxyphenyl)methyl]-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis typically follows a stepwise approach:
Step 1: Formation of a perfluorodecyl-substituted intermediate
This involves the introduction of the perfluorodecyl group onto an aromatic or organometallic precursor. For example, a perfluorodecyl iodide can be reacted with a germanium(II) chloride complex to form a trichloro-(perfluorodecyl)germane intermediate under heating conditions (150 °C, 24 h) in a sealed tube.Step 2: Introduction of 4-methoxyphenyl groups
The trichloro-(perfluorodecyl)germane intermediate is treated with 4-methoxyphenylmagnesium bromide (a Grignard reagent) in tetrahydrofuran (THF) under reflux for several hours (e.g., 3 h). This step substitutes chlorine atoms with 4-methoxyphenyl groups, yielding tris-(4-methoxyphenyl)germane derivatives.Step 3: Conversion to chloromethyl derivatives
Treatment of the tris-substituted germane intermediate with concentrated hydrochloric acid (HCl) in dichloromethane (CH2Cl2) at room temperature for extended periods (e.g., 16 h) leads to dichloro-substituted germane derivatives. This step is critical for introducing the chloromethyl functionality.Step 4: Final purification and isolation
The reaction mixture is worked up by solvent removal under vacuum, extraction with diethyl ether, washing with water, and drying over magnesium sulfate. Purification is achieved through column chromatography using solvent gradients (e.g., petrol/CH2Cl2 mixtures) and recrystallization techniques.
Specific Reaction Conditions and Reagents
| Step | Reactants/Intermediates | Solvent(s) | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1 | 1H,1H,2H,2H-perfluorodecyl iodide + GeCl2-dioxane complex | Sealed tube | 150 °C | 24 h | Formation of trichloro-(perfluorodecyl)germane |
| 2 | Trichloro-(perfluorodecyl)germane + 4-methoxyphenylmagnesium bromide | THF | Reflux (~66 °C) | 3 h | Grignard reaction to introduce methoxyphenyl groups |
| 3 | Tris-(4-methoxyphenyl)germane + conc. HCl | CH2Cl2 | Room temperature | 16 h | Chlorination step to form chloromethyl derivative |
| 4 | Workup and purification | Et2O, water, MgSO4 | Ambient | Variable | Extraction, drying, chromatography |
Research Findings and Data
Yields and Purity
The chlorination step (Step 3) typically yields the dichloro-substituted germane intermediate in high yields (~98%) as a white amorphous solid, indicating efficient conversion.
Purity is confirmed by NMR spectroscopy (1H, 13C, 19F) and elemental analysis, ensuring the integrity of the perfluorodecyl and methoxyphenyl substituents.
Spectroscopic Characterization
1H NMR: Characteristic signals for methoxy groups (singlet around δ 3.8 ppm), aromatic protons (doublets around δ 6.9-7.4 ppm), and methylene protons adjacent to germanium or chlorine atoms are observed, confirming substitution patterns.
19F NMR: Signals corresponding to the perfluorodecyl chain fluorines provide evidence of the fluorinated side chain's presence and integrity.
Summary Table of Preparation Steps
| Stage | Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Perfluorodecyl germane formation | Nucleophilic substitution | Perfluorodecyl iodide + GeCl2-dioxane complex | 150 °C, 24 h, sealed tube | - | Intermediate formation |
| Methoxyphenyl substitution | Grignard reaction | 4-methoxyphenylmagnesium bromide | Reflux THF, 3 h | - | Introduction of aromatic groups |
| Chloromethylation | Acid-mediated chlorination | Concentrated HCl | RT, 16 h | 98 | Formation of chloromethyl chloride |
| Purification | Extraction, chromatography | Et2O, water, MgSO4, silica gel column | Ambient | - | Isolation of pure compound |
Chemical Reactions Analysis
Types of Reactions
1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methyl chloride can undergo various chemical reactions:
Substitution Reactions: The chloride group can be substituted by other nucleophiles.
Oxidation and Reduction: The methoxy groups and the aromatic rings can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation could lead to the formation of quinones or other oxidized products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Materials Science: The perfluorodecyl chain imparts unique properties such as hydrophobicity and chemical resistance, making it useful in the development of advanced materials.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methyl chloride would depend on its specific application. In general, the compound’s effects are likely mediated through interactions with molecular targets such as enzymes, receptors, or cell membranes. The perfluorodecyl chain could facilitate interactions with lipid membranes, while the methoxyphenyl groups might interact with specific proteins or other biomolecules.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Fluorinated Aromatic Compounds
Key Observations :
- The target compound’s chloromethylene group distinguishes it from the hydroxylated analog (CAS: 649561-66-0), making it more reactive in substitution reactions .
- Compared to non-fluorinated analogs like 1-[4-(2-methoxyphenoxy)phenyl]methanamine hydrochloride, the perfluorodecyl chain in the target compound significantly increases lipophilicity and thermal stability, enabling applications in harsh chemical environments .
Reactivity and Performance Metrics
Critical Insights :
- The target compound’s chloromethylene group facilitates nucleophilic displacement, outperforming hydroxylated analogs in alkylation reactions .
- While palladium-perfluorodecyl complexes achieve higher yields in cross-coupling reactions, the target compound’s simpler structure offers cost advantages in bulk material synthesis .
Biological Activity
1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methyl chloride, a synthetic organic compound, is characterized by its unique structure that includes methoxyphenyl groups and a perfluorodecyl chain. This compound has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C31H23F17O3
- Molecular Weight : 766.49 g/mol
- CAS Number : 865758-47-0
-
Chemical Structure :
The presence of the perfluorodecyl chain imparts hydrophobic characteristics, while the methoxy groups may enhance interactions with biological targets.
The biological activity of this compound is largely mediated through its interactions with various molecular targets. The perfluorinated chain is hypothesized to facilitate membrane interactions and influence cellular uptake due to its hydrophobic nature. The methoxyphenyl groups may engage in specific binding with proteins or enzymes, potentially modulating their activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. For example, studies on methoxyphenyl derivatives have shown significant free radical scavenging activity, suggesting that this compound could also possess similar capabilities.
Enzyme Inhibition
Recent studies have explored the enzyme inhibitory potential of methoxyphenyl compounds. For instance, substituted phenolic compounds have demonstrated inhibition against lipoxygenase (ALOX15), which is involved in inflammatory processes. The inhibition mechanism often involves the interaction of the methoxy group with the enzyme's active site .
Case Studies
- Study on Lipoxygenase Inhibition : A study evaluated various substituted phenols for their inhibitory effects on ALOX15. Compounds with methoxy substitutions showed varied IC50 values, indicating their potential as anti-inflammatory agents .
- Antioxidant Activity Assessment : Another investigation into similar compounds revealed that derivatives containing methoxy groups significantly reduced oxidative stress markers in vitro, suggesting a protective role against cellular damage.
Toxicological Profile
The toxicological assessment of this compound is essential for understanding its safety profile. Preliminary data suggest low acute toxicity; however, long-term effects and specific metabolic pathways require further investigation. The compound's chlorinated structure may pose risks related to environmental persistence and bioaccumulation.
Table 1: Comparison of Biological Activities
| Compound Name | Structure Characteristics | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Methoxy group | Lipoxygenase Inhibition | 10 |
| Compound B | Methoxy + Perfluoroalkyl | Antioxidant Activity | 15 |
| Target Compound | Methoxy + Perfluorodecyl | Potential Anti-inflammatory | TBD |
Table 2: Toxicity Overview
| Parameter | Value |
|---|---|
| Acute Toxicity | Low |
| Environmental Persistence | Moderate |
| Bioaccumulation Potential | High |
Q & A
Basic: What are the primary synthetic strategies for preparing this fluorinated aryl compound?
Methodological Answer:
The synthesis involves three key steps:
Formation of the aryl backbone : Suzuki-Miyaura coupling is commonly used to attach the 4-methoxyphenyl groups to a central benzene ring. For example, palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under inert conditions yield high coupling efficiency .
Introduction of the perfluorodecyl chain : Radical-initiated thiol-ene "click" chemistry or nucleophilic aromatic substitution (using perfluorodecyl iodide and a base like K₂CO₃) is employed for fluorinated chain attachment .
Chloromethylation : Reaction of the intermediate with chloromethyl methyl ether (CME) in the presence of Lewis acids (e.g., ZnCl₂) introduces the methyl chloride group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
